molecular formula C14H16Cl2N2O4 B1532843 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline CAS No. 1710372-46-5

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline

Cat. No. B1532843
CAS RN: 1710372-46-5
M. Wt: 347.2 g/mol
InChI Key: COXJXMXUZLHXKI-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is a chemical compound with the molecular formula C14H16Cl2N2O4 and a molecular weight of 347.2 g/mol. It is used in pharmaceutical testing and is considered a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline involves complex chemical reactions. It is a building block and synthetic intermediate . It has been used as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors, dual RTK and histone deacetylase (HDAC) inhibitors, and anticancer compounds .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is determined by its molecular formula, C14H16Cl2N2O4. The structure can be analyzed using various analytical techniques, but the specific details are not available in the search results.


Chemical Reactions Analysis

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is involved in various chemical reactions due to its role as a synthetic intermediate in the synthesis of EGFR inhibitors, including erlotinib, with antiproliferative activity .

Scientific Research Applications

Synthesis and Characterization

Quinazoline derivatives are synthesized for a range of applications, including pharmaceutical research. For example, the synthesis of various 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives has been explored, highlighting the structural diversity attainable through different synthetic routes. These derivatives have been characterized using techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis, demonstrating the comprehensive approach to understanding their properties (Yan, Huang, & Zhang, 2013).

Antitumor Activity

Research has focused on the antitumor potential of quinazoline derivatives. Compounds synthesized from quinazoline bases have been tested for their efficacy against various cancer cell lines, indicating some possess significant antitumor activity. This line of research suggests the potential therapeutic applications of these compounds in cancer treatment (Ouyang, 2012).

Inhibitory Activities

Quinazoline derivatives have also been studied for their enzyme inhibitory activities. For instance, compounds with specific substitutions at the quinazoline ring have shown potent inhibitory effects on enzymes such as cyclic GMP phosphodiesterase, indicating potential applications in cardiovascular and other diseases (Takase et al., 1994).

Antibacterial Activity

The synthesis of quinazoline derivatives extends to exploring their antibacterial properties. Studies have prepared and characterized quinazoline compounds for their potential to inhibit bacterial growth, contributing to the search for new antimicrobial agents (Kumar, Kumar, & Mazumdar, 2021).

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline is related to its role as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors . These inhibitors block the action of tyrosine kinases, enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitors are used in the treatment of cancer .

Future Directions

The future directions of 2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline research could involve its further development and use in the synthesis of new anticancer drugs. Its role as a precursor in the synthesis of receptor tyrosine kinase (RTK) inhibitors suggests potential applications in cancer treatment .

properties

IUPAC Name

2,4-dichloro-6,7-bis(2-methoxyethoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O4/c1-19-3-5-21-11-7-9-10(17-14(16)18-13(9)15)8-12(11)22-6-4-20-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJXMXUZLHXKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC(=N2)Cl)Cl)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6,7-bis(2-methoxyethoxy)quinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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